N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}thiophene-2-carboxamide
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Overview
Description
N-{2-[6-(Methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}thiophene-2-carboxamide is a heterocyclic compound incorporating pyrazolopyrimidine and thiophene moieties. Compounds in this class have shown potential biological activities, such as enzyme inhibition and receptor modulation, making them of interest in medicinal chemistry research.
Preparation Methods
Synthetic routes and reaction conditions: : One common synthetic route involves the initial formation of the pyrazolo[3,4-d]pyrimidine core, followed by substitution reactions to introduce the methylsulfanyl and propylamino groups. This core is then coupled with 2-bromoethyl thiophene-2-carboxamide under mild heating and the presence of a base.
Industrial production methods: : The industrial synthesis involves large-scale production techniques like continuous flow reactions for higher yields and purities, ensuring reproducibility and cost-effectiveness. Reaction conditions are optimized to ensure high selectivity and minimal by-products.
Chemical Reactions Analysis
Types of reactions: : This compound undergoes various reactions including:
Oxidation: Using agents like hydrogen peroxide or organic peroxides.
Reduction: Using hydrogen or metal hydrides.
Substitution: Nucleophilic or electrophilic agents in the presence of a base or acid catalyst.
Common reagents and conditions: : Oxidizing agents (like hydrogen peroxide), reducing agents (like sodium borohydride), and substitution reagents (like alkyl halides) under controlled temperatures and solvent conditions.
Major products: : Common products include oxidized derivatives and substituted analogs, which often retain the core structure with modifications to functional groups.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: : Investigated for its role in enzyme inhibition, particularly kinase inhibitors which are crucial in signal transduction pathways.
Medicine: : Explored for its potential as an anti-cancer agent and in treatments for inflammatory diseases due to its ability to modulate specific receptors.
Industry: : Utilized in the synthesis of advanced materials and as a precursor in the manufacture of agrochemicals and pharmaceuticals.
Mechanism of Action
This compound primarily exerts its effects through enzyme inhibition. The pyrazolopyrimidine core is known to target ATP-binding sites on kinases, effectively blocking their activity. This modulation affects downstream signaling pathways, crucial in cell proliferation and survival, which is why it's of interest in cancer research. The molecular targets include various kinases and receptors involved in inflammatory and proliferative pathways.
Comparison with Similar Compounds
Comparison with other compounds: : Similar compounds include those with slight modifications to the thiophene or pyrazolopyrimidine rings. These variations can affect the binding affinity and specificity to biological targets, making N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}thiophene-2-carboxamide unique in its high affinity and selective inhibition.
List of similar compounds: : Some comparable compounds include:
N-{2-[6-(methylsulfanyl)-4-(alkylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}thiophene-2-carboxamides with different alkyl chains.
Analogous compounds with variations on the methylsulfanyl group, such as ethylsulfanyl or propylsulfanyl derivatives.
By detailing the synthesis, reactions, applications, and comparative analysis, this compound demonstrates its multifaceted importance in various fields.
Properties
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6OS2/c1-3-6-17-13-11-10-19-22(14(11)21-16(20-13)24-2)8-7-18-15(23)12-5-4-9-25-12/h4-5,9-10H,3,6-8H2,1-2H3,(H,18,23)(H,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZODLLGLCKFSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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